N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide CAS 1094654-26-8 properties
N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide CAS 1094654-26-8 properties
An In-Depth Technical Guide to N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 1094654-26-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 1094654-26-8) is limited. This guide has been constructed by synthesizing information from structurally related analogs and established principles of medicinal and synthetic chemistry. The protocols and predicted properties herein serve as an expert-guided framework for initiating research and development efforts.
Section 1: Core Molecular Profile and Physicochemical Landscape
N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a unique small molecule integrating two key pharmacophores: the 2,3-dihydro-1-benzofuran scaffold and an N-substituted sulfonamide moiety. This combination suggests a rich potential for biological activity, drawing from the established therapeutic profiles of both parent structures.
The 2,3-dihydro-1-benzofuran core provides a rigid, three-dimensional structure that can orient substituents for optimal interaction with biological targets. The sulfonamide group is a versatile functional group, well-known for its role in a wide array of drugs, including antibacterials, diuretics, and anticancer agents.[1][2][3] The N-ethyl substitution on the sulfonamide modulates its polarity, lipophilicity, and hydrogen bonding capacity, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1094654-26-8 | - |
| Molecular Formula | C10H13NO3S | Calculated |
| Molecular Weight | 227.28 g/mol | Calculated |
| Predicted LogP | 1.5 - 2.5 | Estimation based on analogs |
| Predicted pKa | 9.5 - 10.5 (Sulfonamide N-H) | Estimation based on analogs |
| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General sulfonamide properties |
| Appearance | Likely a white to off-white crystalline solid | Based on similar compounds[4] |
Section 2: Retrosynthetic Analysis and Proposed Synthesis Protocol
The synthesis of N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide can be logically approached through a two-step process starting from the commercially available 2,3-dihydro-1-benzofuran. This strategy involves the electrophilic aromatic substitution to install the sulfonyl chloride group, followed by nucleophilic substitution with ethylamine.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
PART A: Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride
This procedure is adapted from established methods for the sulfonation of bicyclic aromatic compounds.[5]
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dihydro-1-benzofuran (1.0 eq).
-
Solvent Addition: Add a suitable non-reactive, water-miscible solvent such as 1,2-dichloroethane.
-
Reagent Addition: While stirring at room temperature, slowly add a solution of sulfur trioxide-N,N-dimethylformamide complex (1.2 eq) in the same solvent.
-
Reaction: Slowly heat the reaction mixture to 80-90°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Chlorination: After the starting material is consumed, cool the mixture to room temperature. Carefully add thionyl chloride (1.2 eq) dropwise.
-
Work-up: Heat the mixture gently to drive the reaction to completion. After cooling, quench the reaction by pouring it onto ice water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dihydro-1-benzofuran-5-sulfonyl chloride, which can be used in the next step without further purification or purified by crystallization.[4][5]
PART B: Synthesis of N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
-
Reaction Setup: In a clean, dry flask, dissolve the crude 2,3-dihydro-1-benzofuran-5-sulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane.
-
Base and Nucleophile Addition: Add triethylamine (1.5 eq) as a base, followed by the slow addition of ethylamine (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Work-up: Wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Section 3: Analytical Characterization
A comprehensive characterization using modern analytical techniques is essential to confirm the identity and purity of the synthesized compound.
Table 2: Predicted Analytical Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzofuran ring (likely 3 distinct signals).- Triplets corresponding to the -CH2-O- and -CH2-C- protons of the dihydrofuran ring.- A quartet and a triplet for the N-ethyl group.- A broad singlet for the sulfonamide N-H proton. |
| ¹³C NMR | - Aromatic carbons of the benzofuran ring.- Aliphatic carbons of the dihydrofuran ring.- Carbons of the N-ethyl group. |
| FT-IR | - Characteristic N-H stretching vibration for the sulfonamide.- Asymmetric and symmetric S=O stretching bands (around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively).[6]- C-O-C stretching of the dihydrofuran ring.- Aromatic C-H stretching. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight (227.28). |
Section 4: Potential Biological Activity and Therapeutic Context
The structural motifs within N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide suggest several avenues for biological investigation. The sulfonamide group is a well-established pharmacophore with a broad range of activities.[2][3]
-
Carbonic Anhydrase Inhibition: Many aromatic and heterocyclic sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes.[7][8] Inhibition of specific CA isoforms (e.g., CA IX and XII) is a validated strategy in cancer therapy.[8] The benzofuran tail of the molecule could be explored for achieving isoform selectivity.
-
Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: Certain N-(benzofuran-5-yl)aromaticsulfonamide derivatives have been identified as inhibitors of HIF-1, a key transcription factor in tumor progression and angiogenesis.[9] This suggests that the title compound could possess anti-angiogenic potential.
Caption: Potential inhibition of the HIF-1 signaling pathway.
-
GPR17 Modulation: Some benzofuran-3-sulfonamides have been investigated as modulators of the G-protein coupled receptor 17 (GPR17), a target for demyelinating diseases like multiple sclerosis.[10] While the substitution pattern is different, this highlights the potential for this scaffold to interact with CNS targets.
-
General Antibacterial Activity: The sulfonamide core is historically significant for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthetase in bacteria.[1][2][3]
Section 5: Safety and Handling
As with any novel chemical entity, N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
This technical guide provides a foundational understanding of N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide, offering a roadmap for its synthesis, characterization, and potential therapeutic exploration. Further experimental validation is necessary to confirm the predicted properties and biological activities.
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